molecular formula C16H19Cl2N3O3S B6527450 N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1135211-77-6

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

Cat. No.: B6527450
CAS No.: 1135211-77-6
M. Wt: 404.3 g/mol
InChI Key: VLJUQULSICKBAD-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused with a 5,6-dihydro-1,4-dioxine ring system. The benzothiazole moiety is substituted with a chlorine atom at position 6, while the carboxamide group is linked to a dimethylaminoethyl side chain. The hydrochloride salt form enhances solubility, a critical factor for bioavailability.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S.ClH/c1-19(2)5-6-20(15(21)13-10-22-7-8-23-13)16-18-12-4-3-11(17)9-14(12)24-16;/h3-4,9-10H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJUQULSICKBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzothiazole moiety : Known for its role in various biological activities.
  • Dioxine ring : Contributes to the compound's reactivity and potential pharmacological properties.
  • Dimethylaminoethyl group : Enhances solubility and bioavailability.

Research indicates that the compound may exhibit multiple mechanisms of action:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cellular signaling pathways. Kinases play critical roles in regulating cell growth and proliferation, making them significant targets in cancer therapy.
  • Antimicrobial Activity : Similar compounds within the benzothiazole family have shown antibacterial and antifungal properties. The presence of electron-withdrawing groups like chlorine may enhance these activities .
  • Antiproliferative Effects : The compound's structural features suggest potential antiproliferative effects against various cancer cell lines. In vitro studies have indicated that modifications to similar benzothiazole derivatives can lead to significant reductions in cell viability in cancer models .

Biological Activity Data

A summary of biological activities and findings related to this compound is presented below:

Activity Description Reference
Kinase InhibitionPotential inhibition of kinases involved in cancer progression
Antimicrobial EffectsExhibits activity against bacterial strains, potentially through enzyme inhibition
Antiproliferative ActivityReduced viability in various cancer cell lines; IC50 values indicate potency

1. Anticancer Activity

A study involving a series of benzothiazole derivatives demonstrated that modifications could lead to enhanced anticancer properties. The compound was tested against several cancer cell lines, showing promising results with IC50 values comparable to established chemotherapeutics .

2. Antimicrobial Studies

In vitro tests revealed that related compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis pathways .

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of benzothiazole compounds, including this specific hydrochloride salt. Key findings include:

  • Synthesis Routes : The compound can be synthesized through multi-step organic reactions involving chlorination and amidation processes.
  • Pharmacokinetic Studies : Ongoing research is investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to better understand its therapeutic potential.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. Specifically, studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor proliferation and survival. The benzothiazole moiety is known for its ability to interact with biological targets, which may contribute to its anticancer activity .

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell division and metabolism. Dysregulation of these enzymes is often implicated in cancer and other diseases. Preliminary studies suggest that this compound may selectively inhibit certain kinases, thereby offering a therapeutic avenue for treating malignancies .

Case Study: Mechanistic Insights

A study published in a peer-reviewed journal investigated the mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride on breast cancer cells. The results demonstrated that the compound induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins . This suggests a dual mechanism of action involving both direct kinase inhibition and modulation of apoptotic pathways.

Pesticidal Properties

The compound's structural characteristics also make it suitable for agrochemical applications. Its ability to disrupt cellular processes in pests suggests potential use as an insecticide or fungicide. Research into its efficacy against specific agricultural pests has shown promising results, indicating that it could be developed into a novel pesticide formulation .

Synthesis and Reactions

The synthesis of this compound typically involves multi-step organic reactions starting from benzothiazole derivatives. Key reagents include:

  • Chlorinating agents for introducing the chloro group.
  • Dimethylamino ethylamine for the amine component.
  • Dioxin derivatives for constructing the dioxine ring.

The choice of solvents and reaction conditions significantly influences yield and purity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (benzothiazole, benzodithiazine, or dihydrodioxine) and functional groups (carboxamide, sulfonamide, or hydrazine). Key comparisons are outlined below:

Structural Divergences and Implications

Benzothiazole vs. The dimethylaminoethyl side chain in the target compound may enhance solubility compared to the methyl or benzylidene groups in benzodithiazines .

Carboxamide vs. Sulfonamide Functionality :

  • Carboxamides (target compound) exhibit hydrogen-bonding capabilities distinct from sulfonamides (e.g., ), which could influence target affinity and metabolic stability.

Dihydrodioxine Ring System :

  • The electron-rich 1,4-dioxine ring in the target compound contrasts with the nitro-substituted dihydrodioxine esters in , suggesting differences in metabolic oxidation pathways.

Methodological Considerations for Similarity Assessment

As highlighted in , compound similarity is evaluated using computational tools (e.g., Tanimoto coefficients) and pharmacophore mapping. Key findings include:

  • Functional Group Priority : The benzothiazole core and carboxamide group in the target compound are critical pharmacophores; substitutions here significantly impact similarity scores.
  • Dissimilarity in Heterocycles : Benzodithiazines (e.g., ) share a sulfur-rich core but differ in ring saturation and substituents, leading to lower similarity scores compared to dihydrodioxine analogs .

Preparation Methods

Nitration Regioselectivity

The nitration of 2-chlorobenzothiazole predominantly yields the 6-nitro isomer due to steric and electronic effects, though minor amounts of the 5-nitro derivative necessitate careful recrystallization.

Reductive Amination

Iron-mediated reduction of nitro groups requires precise control of acetic acid concentration and temperature to minimize side reactions. Substituting iron with catalytic hydrogenation (H2/Pd-C) may improve yields but introduces safety constraints.

Carboxamide Coupling

Activation of the carboxylic acid as a mixed anhydride (using ethyl chloroformate) offers an alternative to acid chlorides, though with marginally lower efficiency (48% yield).

Analytical Validation

Parameter Method Result
PurityHPLC (C18 column)≥98% (λ = 254 nm)
Melting PointCapillary method160–164°C (free base)
Salt StabilityTGA/DSCDecomposition at 210°C (hydrochloride)

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves three stages: (1) formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with chloro-substituted carbonyl intermediates; (2) introduction of the dimethylaminoethyl group via nucleophilic substitution or amidation; (3) coupling with the dihydrodioxine-carboxamide moiety under acidic/basic conditions. Optimization requires adjusting solvent polarity (e.g., DMF for solubility), temperature (60–100°C for cyclization), and catalysts (e.g., EDCI/HOBt for amide bond formation). Purity is monitored via HPLC (>95%) and NMR (e.g., δ 3.2–3.5 ppm for dimethylaminoethyl protons) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., benzothiazole C-Cl at δ 160–165 ppm in 13^13C).
  • HPLC-MS : Quantifies purity (>98%) and molecular ion peaks (e.g., [M+H]+^+ at m/z ~450).
  • X-ray Crystallography (if crystals obtained): Resolves bond angles and confirms stereochemistry, as seen in analogous benzothiazole derivatives .

Q. How do functional groups (e.g., benzothiazole, dimethylaminoethyl) influence the compound’s physicochemical properties?

  • Answer :

  • Benzothiazole : Enhances lipophilicity (logP ~2.5) and π-π stacking with biological targets.
  • Dimethylaminoethyl : Increases water solubility via protonation at physiological pH (pKa ~8.5).
  • Dihydrodioxine : Stabilizes conformation through restricted rotation, affecting binding affinity.
    These groups are validated via comparative solubility assays and computational logP predictions .

Advanced Research Questions

Q. What computational strategies can predict and optimize reaction pathways for synthesizing this compound?

  • Answer : Quantum mechanical calculations (e.g., DFT for transition state analysis) and molecular dynamics simulations model reaction energetics. For example, the Fukui function identifies nucleophilic/electrophilic sites on intermediates. ICReDD’s integrated platform combines cheminformatics with experimental feedback to screen solvents/catalysts, reducing trial-and-error synthesis by 40% .

Q. How can statistical design of experiments (DoE) resolve contradictions in structure-activity relationship (SAR) studies?

  • Answer : Use a Box-Behnken design to test variables (e.g., substituent electronegativity, steric bulk) against biological activity (e.g., IC50_{50}). For example:

VariableLow LevelHigh LevelResponse (IC50_{50}, nM)
Cl positionParaMeta120 vs. 85
Dimethylamino-NMe2_2-NEt2_290 vs. 150
Multivariate analysis (e.g., PCA) identifies dominant factors, while ANOVA validates significance (p < 0.05). Contradictions arise from off-target effects, resolved via SPR binding assays .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cellular assays?

  • Answer :

  • Kinetic Studies : Time-resolved fluorescence (TR-FRET) monitors target engagement (e.g., kinase inhibition).
  • Proteomics : SILAC labeling identifies differentially expressed proteins post-treatment.
  • Molecular Docking : AutoDock Vina predicts binding poses in benzothiazole-binding pockets (e.g., ATPase domains). Cross-validate with site-directed mutagenesis (e.g., Kd shifts from 10 nM to 1 µM upon Ala substitution) .

Q. How can crystallographic data resolve discrepancies in proposed metabolite structures?

  • Answer : Co-crystallize the compound with metabolic enzymes (e.g., CYP3A4) and perform X-ray diffraction (1.5–2.0 Å resolution). Compare electron density maps to hypothesized metabolites (e.g., hydroxylated derivatives). For example, a 2013 study resolved adamantyl-benzothiazole conformers via triclinic P1 space group analysis .

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